Dichloromethyl[2-(trichlorosilyl)ethyl]silane

Physical property Handling Procurement

Dichloromethyl[2-(trichlorosilyl)ethyl]silane (CAS 15411-19-5) is a pentachlorinated 1,4‑disilapentane belonging to the organochlorosilane class. Its structure features two silicon atoms bridged by an ethylene (–CH₂CH₂–) linkage, with a trichlorosilyl (–SiCl₃) terminus on one side and a dichloromethylsilyl (–SiMeCl₂) terminus on the opposite side.

Molecular Formula C3H7Cl5Si2
Molecular Weight 276.5 g/mol
CAS No. 15411-19-5
Cat. No. B092784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloromethyl[2-(trichlorosilyl)ethyl]silane
CAS15411-19-5
Molecular FormulaC3H7Cl5Si2
Molecular Weight276.5 g/mol
Structural Identifiers
SMILESC[Si](CC[Si](Cl)(Cl)Cl)(Cl)Cl
InChIInChI=1S/C3H7Cl5Si2/c1-9(4,5)2-3-10(6,7)8/h2-3H2,1H3
InChIKeyKQHUBKRXHLPMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloromethyl[2-(trichlorosilyl)ethyl]silane (CAS 15411-19-5) – Procurement-Relevant Overview for Scientific and Industrial Users


Dichloromethyl[2-(trichlorosilyl)ethyl]silane (CAS 15411-19-5) is a pentachlorinated 1,4‑disilapentane belonging to the organochlorosilane class . Its structure features two silicon atoms bridged by an ethylene (–CH₂CH₂–) linkage, with a trichlorosilyl (–SiCl₃) terminus on one side and a dichloromethylsilyl (–SiMeCl₂) terminus on the opposite side [1]. This asymmetric bifunctional architecture, combined with a molecular formula of C₃H₇Cl₅Si₂ and a molecular weight of 276.5 g/mol, places the compound at the intersection of small-molecule CVD precursor chemistry and stepwise surface‑functionalization strategies .

Why Generic Substitution Fails for Dichloromethyl[2-(trichlorosilyl)ethyl]silane (CAS 15411-19-5)


Although the organochlorosilane family contains numerous bifunctional members, simple replacement of dichloromethyl[2-(trichlorosilyl)ethyl]silane with symmetric analogs such as 1,2‑bis(trichlorosilyl)ethane or monofunctional methyltrichlorosilane introduces either excessive chlorine loading, loss of controlled sequential reactivity, or an inability to deliver the carbon‑rich film stoichiometry required for advanced dielectric deposition [1]. The combination of an ethylene bridge, one Si–Me group, and a differentiated chlorine count on each silicon center constitutes a specific property set that cannot be replicated by any single in‑class compound [2].

Quantitative Differentiation Evidence for Dichloromethyl[2-(trichlorosilyl)ethyl]silane (CAS 15411-19-5)


Liquid Handling Window: Melting Point Depression Relative to Symmetric Bis(trichlorosilyl)ethane

The target compound remains liquid at ambient laboratory temperatures, whereas its closest symmetric analog, 1,2‑bis(trichlorosilyl)ethane (CAS 2504‑64‑5), is a crystalline solid at room temperature. This difference eliminates the need for pre‑warming and lowers the risk of solidification in transfer lines .

Physical property Handling Procurement

Reduced Hydrolytic HCl Load: Chlorine Mass Fraction vs. 1,2‑Bis(trichlorosilyl)ethane

The target compound carries one fewer hydrolyzable Si–Cl bond, yielding a lower chlorine mass fraction and consequently lower HCl generation upon full hydrolysis [1].

Hydrolytic stability Safety Waste management

Asymmetric Bifunctionality Enables Sequentially Addressable Reactivity

The compound possesses two chemically distinct silicon electrophiles: a –SiCl₃ group (three hydrolyzable chlorides) and a –SiMeCl₂ group (two hydrolyzable chlorides, one Si–Me). This asymmetry permits sequential derivatization—for example, initial nucleophilic substitution at the more reactive –SiCl₃ terminus followed by subsequent reaction at the –SiMeCl₂ center—without the need for protecting-group strategies . Symmetric analogs such as 1,2‑bis(trichlorosilyl)ethane offer only two identical –SiCl₃ groups, making orthogonal functionalization inherently difficult.

Stepwise functionalization Surface modification Asymmetric synthesis

Carbon-Rich CVD Film Composition vs. 1,4‑Disilabutane Precursors

Organosilicon precursors containing an ethylene or propylene bridge and at least one Si–Me group—the exact structural features of the target compound—deposit silicon‑based dielectric films with carbon content exceeding 40 atomic %, in contrast to films deposited from 1,4‑disilabutane (1,4‑DSB), which are silicon‑rich (Si >55 atomic %) [1]. The Si–Me group is directly incorporated into the film, enabling tunable Si:C stoichiometry.

CVD precursor Dielectric film Silicon carbonitride

Ethylene-Bridge Thermolytic Elimination Advantage for SiC Precursor Chemistry

The ethylene (–CH₂CH₂–) bridge in the target compound facilitates a β‑silicon effect during high‑temperature processing: upon cleavage of one Si–C bond, the resulting β‑silyl‑stabilized radical or cation eliminates ethylene as a volatile by‑product while retaining the Si–Me moiety for film incorporation [1]. This contrasts with the methylene (–CH₂–) bridge in 1,1,1,3,3‑pentachloro‑1,3‑disilabutane, which lacks this facile elimination pathway [2].

Preceramic polymer Silicon carbide Pyrolysis

Density and Refractive Index Differentiation from Symmetric Chlorosilane Analogs

The target compound exhibits a lower density (≈1.36 g/cm³) and slightly lower refractive index (n20/D 1.47) compared to 1,2‑bis(trichlorosilyl)ethane (density ≈1.48 g/cm³; n20/D ≈1.475) . These differences provide simple, rapid identity confirmation upon receipt.

Quality control Identity testing Specifications

Procurement‑Justified Application Scenarios for Dichloromethyl[2-(trichlorosilyl)ethyl]silane (CAS 15411-19-5)


Low‑Temperature Liquid CVD/ALD Precursor for Carbon‑Rich SiCN Dielectric Films

In semiconductor fabrication, the target compound’s liquid state at room temperature (mp ~5 °C) and its ethylene‑bridged architecture enable CVD deposition of SiCN films with carbon content >40 at%, exceeding what is achievable with 1,4‑disilabutane [1]. The Si–Me group is retained in the film, providing a tunable Si:C ratio that directly impacts dielectric constant and etch resistance.

Stepwise Bifunctional Surface Modification of Silica or Metal Oxide Substrates

The –SiCl₃ and –SiMeCl₂ termini offer orthogonal reactivity without protecting groups . Researchers can first immobilize the molecule via the faster‑reacting –SiCl₃ group onto hydroxylated surfaces and subsequently use the –SiMeCl₂ site to attach a second functional moiety, enabling precisely engineered self‑assembled monolayers (SAMs) with graded functionality.

Preceramic Polymer Intermediate for Stoichiometric Silicon Carbide

The ethylene bridge and pentachloro substitution pattern make the compound a candidate monomer for polycarbosilane synthesis via Wurtz‑type dechlorination [2]. The β‑silicon effect facilitates clean ethylene elimination during pyrolysis, potentially yielding SiC ceramics with lower free‑carbon content than methylene‑bridged analogs [1].

Hydrolytic Sol‑Gel Precursor with Reduced HCl By‑product

With a chlorine mass fraction 10.5% lower than 1,2‑bis(trichlorosilyl)ethane [3], the target compound generates less HCl during hydrolysis in sol‑gel processing. This reduces the burden on acid‑scrubbing systems and minimizes corrosion of equipment, making it preferable for scale‑up in facilities with limited acid‑handling infrastructure.

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